![molecular formula C22H20N4O5 B2652742 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207051-26-0](/img/no-structure.png)
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups including a benzodioxole, an oxadiazole, and a quinazolinedione .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzodioxole and oxadiazole groups could potentially undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as density, boiling point, vapor pressure, and solubility could be predicted using computational chemistry methods .Wissenschaftliche Forschungsanwendungen
- The compound’s structure suggests potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly due to the presence of the benzodioxole moiety. Further studies could investigate its mechanism of action and potential as a targeted therapy .
- Scientists have designed a series of 1-benzo[1,3]dioxol-5-yl-indoles based on the activity of indoles. These derivatives incorporate the benzodioxole ring and may exhibit interesting biological properties .
Anticancer Research
Indole Derivatives Synthesis
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the oxadiazole and benzodioxole moieties. The final step involves the addition of a pentyl group to the quinazoline ring system.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl acetoacetate", "2-nitrobenzaldehyde", "piperidine", "1,3-benzodioxole", "thionyl chloride", "hydrazine hydrate", "pentylamine", "acetic anhydride", "sodium acetate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "a. Condensation of 2-aminobenzoic acid with ethyl acetoacetate in the presence of piperidine to form ethyl 2-(2-aminophenyl)-3-oxobutanoate", "b. Cyclization of ethyl 2-(2-aminophenyl)-3-oxobutanoate with thionyl chloride to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl chloride", "c. Hydrolysis of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl chloride with sodium hydroxide to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "Step 2: Synthesis of 7-(2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "a. Reduction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-aminobenzaldehyde", "b. Condensation of 2-aminobenzaldehyde with 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid in the presence of acetic anhydride and sodium acetate to form 7-(2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "Step 3: Synthesis of 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione", "a. Reaction of 7-(2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole with sodium azide and sodium hydride to form 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "b. Reduction of 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole with palladium on carbon and hydrogen gas to form 7-(2-ethyl-4-amino-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "c. Reaction of 7-(2-ethyl-4-amino-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole with ethyl chloroformate and sodium azide to form 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole-5-carbonyl azide", "d. Cyclization of 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole-5-carbonyl azide with sodium methoxide to form 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione", "e. Alkylation of 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione with pentylamine in the presence of sodium hydroxide to form 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione" ] } | |
CAS-Nummer |
1207051-26-0 |
Produktname |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione |
Molekularformel |
C22H20N4O5 |
Molekulargewicht |
420.425 |
IUPAC-Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H20N4O5/c1-2-3-4-9-26-21(27)15-7-5-14(10-16(15)23-22(26)28)20-24-19(25-31-20)13-6-8-17-18(11-13)30-12-29-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,23,28) |
InChI-Schlüssel |
PYFQZNULPSYWPM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)NC1=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.